REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[F:13][C:14]([F:27])([C:23]([F:26])([F:25])[F:24])[CH2:15][CH2:16][C:17](N(OC)C)=[O:18]>C1COCC1>[F:13][C:14]([F:27])([C:23]([F:24])([F:25])[F:26])[CH2:15][CH2:16][C:17]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:18]
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0.392 mL
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
3.73 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.8781 g
|
Type
|
reactant
|
Smiles
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FC(CCC(=O)N(C)OC)(C(F)(F)F)F
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Name
|
|
Quantity
|
1.866 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
|
Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at 25° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
added to reaction via cannula
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added to reaction via cannula
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated aq. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCC(=O)C1=NC=CC=C1)(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |